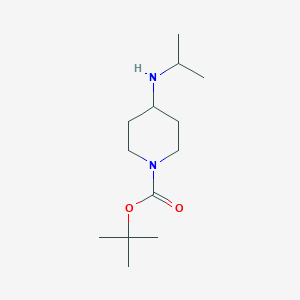

1-Boc-4-(isopropylamino)piperidine

描述

1-Boc-4-(isopropylamino)piperidine (CAS: 207405-68-3) is a tert-butyloxycarbonyl (Boc)-protected piperidine derivative featuring an isopropylamino substituent at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is part of a broader class of Boc-protected piperidines, which are pivotal intermediates in medicinal chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .

属性

IUPAC Name |

tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSIFSYYZXVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609856 | |

| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-51-2 | |

| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 1-Boc-4-piperidyl Urea

-

- 4-Piperidyl urea

- Di-tert-butyl dicarbonate

- Triethylamine

- Distilled water

-

In a one-liter round-bottom flask, combine approximately 50 g of 4-piperidyl urea with 100 mL of distilled water and about 50 g of triethylamine.

Stir the mixture at room temperature while gradually adding around 80 g of di-tert-butyl dicarbonate.

Allow the reaction to proceed for about 8 to 10 hours, then adjust the pH to neutral using hydrochloric acid.

Extract the product using dichloromethane, dry, and concentrate it to obtain a thick residue.

Add acetone to crystallize the product at low temperatures (0-2 °C) to yield approximately 75 g of pure product.

Step 2: Synthesis of this compound

-

- Sodium hydroxide solution

- Bromine

- Hydrochloric acid

- Chloroform

-

In a separate one-liter flask, prepare a sodium hydroxide solution (200 mL) below room temperature (25 °C). Slowly add bromine (60-80 g).

Introduce the previously synthesized product (50 g of 1-Boc-4-piperidyl urea) into the bromine solution and reflux for about three to five hours.

After cooling, adjust the pH to around 5-6 using dilute hydrochloric acid at low temperatures (0-5 °C).

Perform extraction with chloroform, dry, and concentrate again.

Finally, crystallize from petroleum ether at low temperatures to yield white crystalline solid (approximately 40-45 g) as the final product.

The overall yield from these methods typically ranges between 40% and 75% , depending on reaction conditions and purity checks. The purity can be assessed using techniques like gas chromatography or NMR spectroscopy, often showing purities greater than 95% .

Table: Summary of Preparation Steps

| Step | Description | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Step 1 | Synthesis of Boc-protected urea | Di-tert-butyl dicarbonate, Triethylamine | ~75 | >95 |

| Step 2 | Bromination & Hydrolysis | Sodium hydroxide, Bromine, Hydrochloric acid | ~40-45 | >95 |

化学反应分析

1-Boc-4-(isopropylamino)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

科学研究应用

Antitumor Activity

1-Boc-4-(isopropylamino)piperidine has been studied for its potential as an anti-tumor agent. It acts as an inhibitor of specific receptors involved in tumor growth, notably the CCR5 receptor, which plays a role in cancer cell proliferation. Studies indicate that this compound can inhibit cytokine production, thereby reducing tumor growth in vitro .

Psychostimulant Use Disorder

Research has explored the use of piperidine derivatives, including this compound, in developing medications for treating psychostimulant use disorders. These compounds have shown promise as atypical dopamine transporter inhibitors, potentially offering new therapeutic avenues for patients with limited treatment options .

Antiviral Properties

The compound has demonstrated efficacy against HIV by inhibiting the replication of the virus in infected cells. This is achieved through its action on the CCR5 receptor, which is crucial for viral entry into host cells .

Case Study 1: Synthesis of Bromodomain Inhibitors

In a study focusing on the synthesis of bromodomain inhibitors, this compound was utilized as a key intermediate. The research highlighted its role in developing compounds that selectively inhibit bromodomain proteins implicated in various cancers. The study reported successful yields and effective biological activity against cancer cell lines .

Case Study 2: Microwave-Assisted Synthesis

A recent investigation employed microwave-assisted solid-phase synthesis techniques to produce N-substituted piperidines from this compound. This method significantly improved reaction times and yields compared to traditional methods, showcasing the compound's versatility in synthetic applications .

作用机制

The mechanism of action of 1-Boc-4-(isopropylamino)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring and isopropylamine group play crucial roles in its reactivity and binding affinity. The Boc protecting group helps stabilize the compound during reactions, allowing for selective modifications and interactions with target molecules .

相似化合物的比较

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between 1-Boc-4-(isopropylamino)piperidine and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent at 4-Position | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 207405-68-3 | C13H26N2O2 | 242.36 | Isopropylamino | Aliphatic branched amine |

| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 301225-58-1 | C11H22N2O2 | 214.30 | Methylamino | Smaller aliphatic substituent |

| tert-Butyl 4-(propylamino)piperidine-1-carboxylate | 534595-51-2 | C13H26N2O2 | 242.36 | Propylamino | Linear aliphatic chain |

| 4-Anilino-1-Boc-piperidine | 125541-22-2 | C16H24N2O2 | 276.38 | Phenylamino (anilino) | Aromatic substituent |

| 1-Boc-4-(Aminomethyl)piperidine | 144222-22-0 | C11H22N2O2 | 214.30 | Aminomethyl | Primary amine side chain |

Key Observations :

- Substituent size and polarity directly influence physicochemical properties.

- Aromatic substituents (e.g., anilino in 4-Anilino-1-Boc-piperidine) enhance π-π stacking interactions, making such derivatives relevant in opioid precursor synthesis .

Physicochemical Properties

- Solubility: Aliphatic substituents (e.g., isopropyl, propyl) generally improve lipid solubility compared to aromatic groups. For instance, 4-Anilino-1-Boc-piperidine (log Po/w ~3.5 estimated) is less polar than this compound (log Po/w ~2.8) due to the hydrophobic phenyl group .

- Stability: All Boc-protected derivatives are stable under basic conditions but undergo acid-catalyzed deprotection. The isopropyl group’s electron-donating nature may slightly enhance resistance to hydrolysis compared to methylamino analogues .

生物活性

1-Boc-4-(isopropylamino)piperidine is a chemical compound that serves as an important intermediate in pharmaceutical synthesis, particularly in the development of opioid analgesics. Its structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) group at the nitrogen atom and an isopropylamino group at the 4-position. This unique configuration influences its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- CAS Number : 534595-51-2

While this compound does not have a specific mechanism of action due to its role primarily as a synthetic intermediate, its structural features suggest potential interactions with biological systems. The presence of the isopropylamine moiety introduces basic nitrogen, which may influence the compound's reactivity and biological properties. The Boc group serves as a protecting group, allowing for selective modifications that could lead to derivatives with enhanced pharmacological activities .

Biological Activity and Applications

This compound is primarily recognized for its role in the synthesis of various pharmaceuticals, particularly opioid analgesics like fentanyl and its analogs. Its structural similarity to other piperidine derivatives allows for the exploration of novel compounds with desired pharmacological properties.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Similarity | Key Characteristics |

|---|---|---|

| 1-Boc-4-(methylamino)piperidine | High | Methyl substitution instead of isopropyl |

| 1-Boc-4-(propylamino)piperidine | High | Propyl substitution; potential differences in activity |

| tert-Butyl 4-amino-piperidine-1-carboxylate | Moderate | Lacks isopropyl group; used in similar applications |

| N-Boc-piperidine-4-carboxylic acid | Moderate | Contains carboxylic acid functionality |

This table highlights how the unique substitution pattern of this compound may influence its pharmacological properties compared to similar compounds.

Potential Therapeutic Applications

This compound could be explored for the following therapeutic applications:

- Opioid Synthesis : As an intermediate for developing potent analgesics.

- Neuropharmacology : Investigating its effects on neurotransmitter systems due to its structural characteristics.

- Drug Development : Modifying the compound to enhance bioavailability and efficacy against specific targets.

常见问题

Advanced Question

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the Boc group lowers HOMO energy, reducing reactivity at the piperidine nitrogen .

- Molecular Docking: Simulate interactions with biological targets (e.g., opioid receptors) to guide SAR studies .

- Solvent Effects: Use COSMO-RS to model solvation-free energies and optimize reaction solvents .

What strategies resolve contradictions in reported synthetic yields for Boc-protected piperidines?

Advanced Question

Discrepancies in yields (e.g., 70–94%) may arise from:

- Reagent Quality: Ensure anhydrous DCM and fresh Boc₂O to avoid hydrolysis .

- Temperature Control: Exothermic reactions require cooling (0°C) to prevent Boc group cleavage .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., deprotected piperidine) and adjust purification protocols .

How should researchers design experiments to assess the compound’s stability under varying conditions?

Advanced Question

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for Boc derivatives) .

- Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Boc groups are labile under acidic conditions (e.g., HCl in dioxane) .

- Long-Term Storage: Accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

What advanced analytical techniques are suitable for detecting trace impurities?

Advanced Question

- LC-HRMS: Identify impurities at <0.1% levels (e.g., residual isopropylamine or Boc-anhydride byproducts) .

- NMR Relaxation Methods: Use ¹³C T1 relaxation to detect low-concentration isomers or conformers .

- X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline derivatives .

How can researchers optimize deprotection of the Boc group without degrading the piperidine core?

Advanced Question

- Acidic Conditions: Use 4M HCl in dioxane (0°C, 2 hr) for rapid deprotection. Avoid prolonged exposure to prevent piperidine ring protonation .

- Alternative Reagents: Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 1 hr) offers milder conditions .

- Monitoring: Track reaction progress via TLC (Rf shift) or in situ FT-IR (disappearance of Boc carbonyl peak) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Question

- Chiral Separation: Use preparative chiral HPLC (e.g., Chiralpak AD-H column) to resolve racemic mixtures .

- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during Boc protection .

- Process Analytical Technology (PAT): Implement real-time Raman spectroscopy to monitor enantiomeric excess .

How can researchers validate the compound’s role as a precursor in opioid analog synthesis?

Advanced Question

- Functionalization: Acylate the piperidine nitrogen with propionyl chloride to generate norfentanyl analogs .

- Biological Assays: Conduct radioligand binding assays (e.g., μ-opioid receptor affinity) to confirm activity .

- Metabolic Stability: Use liver microsome models to assess cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。